1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one
Description
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one is a complex organic compound with a unique structure that includes an imidazole ring, a bicyclic octane system, and a tolyloxy group
Properties
IUPAC Name |
1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-4-2-3-5-18(14)24-12-19(23)22-15-6-7-16(22)11-17(10-15)21-9-8-20-13-21/h2-5,8-9,13,15-17H,6-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYVNNABDDLNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic octane system, the introduction of the imidazole ring, and the attachment of the tolyloxy group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring and the tolyloxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazole ring, while reduction could produce reduced forms of the bicyclic system.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
- Antimicrobial Activity : Similar compounds have demonstrated significant anti-Candida activity, suggesting potential applications in treating fungal infections.
- Neuropharmacology : The bicyclic structure may confer neuroactive properties, making it a candidate for further exploration in neuropharmacological contexts.
- Anticancer Properties : Compounds related to this structure have exhibited anticancer effects, indicating that this compound could be developed for cancer treatment.
Research indicates that the presence of specific functional groups within the compound enhances its biological activity:
| Functional Group | Biological Activity |
|---|---|
| Imidazole Ring | Antimicrobial, antifungal |
| Bicyclic Structure | Neuroactive properties |
| Phenoxy Group | Anticancer activity |
These interactions are crucial for understanding how the compound interacts with biological targets and determining its efficacy and safety profiles in drug development.
Case Studies
Several studies have explored the biological activities of compounds similar to 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one :
- Study on Antifungal Properties : Research demonstrated that imidazole derivatives exhibit potent antifungal activity against various strains of Candida, suggesting that this compound could be effective in treating fungal infections.
- Neuroactive Compound Exploration : Investigations into bicyclic azabicyclo compounds revealed their potential neuroactive effects, leading to interest in their use as therapeutic agents for neurological disorders .
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bicyclic octane system provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one: Similar structure but with a para-tolyloxy group.
1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyloxy)ethan-1-one: Similar structure but with a meta-tolyloxy group.
Uniqueness
The unique combination of the imidazole ring, bicyclic octane system, and ortho-tolyloxy group in 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one provides distinct chemical and biological properties that are not observed in its similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one is a complex organic molecule notable for its potential therapeutic applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 339.4 g/mol. The structure features an imidazole ring, a bicyclic azabicyclo structure, and a phenoxy group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2309190-02-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole moiety is known to modulate enzyme activity, while the azabicyclo structure enhances stability and bioavailability. Additionally, the phenoxy group may influence binding affinity and specificity.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities:
Anticancer Activity
Studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance, related compounds have shown significant inhibitory effects on cancer cell lines, suggesting a role in cancer treatment.
Antimicrobial Effects
The presence of the imidazole ring contributes to antimicrobial properties. Related compounds have demonstrated effectiveness against fungal infections, particularly Candida species.
Neuroactive Properties
The bicyclic structure may confer neuroactive properties, making it a candidate for further exploration in neuropharmacology.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Activity : Research by Zhang et al. (2021) demonstrated that benzimidazole analogues exhibited potent antitumor activity by inhibiting Indoleamine 2,3-dioxygenase (IDO), which is crucial for immune regulation in tumors .
- Antifungal Activity : A study found that imidazole derivatives showed promising antifungal activity against various strains of Candida, indicating their potential use in treating fungal infections .
- Neuropharmacological Studies : Investigations into the neuroactive properties of azabicyclo compounds suggest they may influence neurotransmitter systems, providing insights into their therapeutic potential for neurological disorders .
Q & A
Q. What synthetic strategies are most effective for producing 1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(2-methylphenoxy)ethan-1-one, and how can yield be optimized?
Answer: The synthesis involves constructing the 8-azabicyclo[3.2.1]octane core followed by functionalization with imidazole and 2-methylphenoxy groups. Key steps include:
- Bicyclic Core Formation : Use of [3+2] cycloaddition or ring-closing metathesis for the azabicyclo framework .
- Imidazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution for imidazole attachment .
- Phenoxy Group Coupling : Mitsunobu reaction or SNAr (nucleophilic aromatic substitution) under basic conditions .
Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading). High-pressure liquid chromatography (HPLC) is critical for purification .
Q. Which analytical techniques are recommended for structural elucidation of this compound?
Answer:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the bicyclic core and substituent positions .
- X-ray Crystallography : Resolve stereochemical ambiguities, especially for the azabicyclo[3.2.1]octane system .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties and compare with experimental data .
Q. How should researchers design initial biological activity screens for this compound?
Answer:
- Target Selection : Prioritize enzymes/receptors with known interactions with imidazole (e.g., cytochrome P450, histamine receptors) .
- In Vitro Assays :
- Enzymatic inhibition assays (e.g., fluorescence-based or radiometric).
- Cell viability assays (MTT or ATP-luminescence) for cytotoxicity profiling .
- Positive Controls : Use structurally analogous compounds (e.g., 2-(1H-imidazol-1-yl)ethanol derivatives) for benchmarking .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to enhance the compound's bioactivity?
Answer:
- Variable Substituents : Modify the 2-methylphenoxy group (e.g., electron-withdrawing groups like -CF or halogens) to assess electronic effects on target binding .
- Stereochemical Variants : Synthesize enantiomers of the azabicyclo core to explore chirality-dependent activity .
- Imidazole Replacements : Test triazole or benzimidazole analogs to evaluate heterocycle specificity .
- Data Analysis : Use multivariate regression models to correlate substituent properties (Hammett constants, logP) with activity .
Q. What methodologies resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Orthogonal Assays : Validate activity using multiple assay formats (e.g., SPR for binding kinetics vs. functional cellular assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)-ethanol derivatives) to identify trends .
- Solubility/Purity Checks : Re-evaluate compound integrity via HPLC and DLS (dynamic light scattering) to rule out aggregation artifacts .
Q. How can enantiomeric separation be achieved for this compound, and what impact does chirality have on its mechanism of action?
Answer:
Q. What computational tools are suitable for predicting the compound’s environmental fate or metabolic pathways?
Answer:
Q. How do solvent effects influence the compound’s reactivity in synthetic or biological contexts?
Answer:
- Synthetic Reactivity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, while protic solvents (e.g., MeOH) may hinder nucleophilicity .
- Biological Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin encapsulation to improve aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
